molecular formula C4H10O2<br>C4H10O2<br>CH3CHOHCH2CH2OH B041344 1,3-Butanediol CAS No. 107-88-0

1,3-Butanediol

Cat. No.: B041344
CAS No.: 107-88-0
M. Wt: 90.12 g/mol
InChI Key: PUPZLCDOIYMWBV-UHFFFAOYSA-N
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Description

1,3-Butanediol is an organic compound with the chemical formula CH₃CH(OH)CH₂CH₂OH. It is a colorless, water-soluble liquid with a bittersweet taste. This compound is classified as a diol due to the presence of two hydroxyl (OH) groups.

Preparation Methods

Chemical Reactions Analysis

1,3-Butanediol undergoes various chemical reactions:

Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, biocatalysts for biocatalytic processes, and chlorotrimethylsilane for condensation reactions. The major products formed from these reactions include 1,3-butadiene and various esters.

Scientific Research Applications

Chemical Properties and Production

1,3-Butanediol is a colorless, water-soluble liquid with the formula C4H10O2\text{C}_4\text{H}_{10}\text{O}_2. It features two alcohol functional groups and is classified as a diol. The compound can be produced through the hydrogenation of 3-hydroxybutanal or via fermentation processes using microbial pathways. Its production methods have evolved significantly, focusing on sustainability and efficiency.

Pharmaceutical Applications

  • Antibiotic Precursor : The R-form of this compound is utilized as a precursor in the synthesis of antibiotics such as penems and carbapenems. The biotechnological production of this enantiomer has shown superior yields compared to traditional chemical methods due to the use of engineered microbial strains like Clostridium saccharoperbutylacetonicum .
  • Anti-Cancer Agents : Recent studies indicate that this compound derivatives are being explored for their potential in cancer treatment. For example, colchicine derivatives synthesized from 1,3-BDO have shown promise in preclinical trials .
  • Hypoglycemic Agents : Research has highlighted the role of this compound in developing dual agonists for peroxisome proliferator-activated receptors (PPARs), which are critical in managing diabetes .

Food Industry Applications

  • Flavoring Agent : this compound is recognized for its use as a solvent for food flavors and as a potential functional food additive. Its low toxicity profile makes it suitable for incorporation into various food products, pending regulatory approval .
  • Nutritional Supplement : Studies have indicated that this compound can serve as a calorie source in specialized diets, such as those designed for space travel or high-performance athletes. It provides approximately 6 kcal/g when included in diets at controlled levels .

Cosmetic and Personal Care Products

  • Moisturizing Agent : In cosmetics, this compound acts as a humectant to retain moisture in products like lotions and hair sprays. Its antimicrobial properties also enhance product stability by inhibiting microbial growth .
  • Solvent for Active Ingredients : The compound is utilized to dissolve various active ingredients in personal care formulations, improving product efficacy and texture .

Industrial Applications

  • Polymer Production : this compound serves as a co-monomer in synthesizing polyurethanes and polyesters, contributing to the development of biodegradable plastics and coatings .
  • Surfactants and Cleaning Agents : Its properties make it suitable for formulating surfactants used in cleaning products and detergents .

Case Study 1: Biotechnological Production of R-1,3-BDO

A study demonstrated the optimization of R-1,3-butanediol production using genetically modified strains of Clostridium saccharoperbutylacetonicum. By enhancing gene expression and enzyme activity through metabolic engineering techniques, researchers achieved significant improvements in yield and purity .

Case Study 2: Nutritional Use in Space Missions

Research conducted by NASA explored the use of this compound as a dietary supplement for astronauts during long-duration space missions. Results indicated that it could effectively support energy needs while minimizing adverse effects on growth and metabolism .

Comparison with Similar Compounds

1,3-Butanediol can be compared with other butanediol isomers:

This compound is unique due to its specific placement of hydroxyl groups, which gives it distinct chemical properties and applications compared to its isomers.

Biological Activity

1,3-Butanediol (BD) is a diol with significant biological activity, primarily recognized for its role as a precursor in the production of ketone bodies. It has garnered attention in various fields, including metabolic research, pharmacology, and nutrition. This article delves into the biological activity of this compound, focusing on its metabolic effects, potential therapeutic applications, and relevant case studies.

Ketogenesis and Energy Metabolism

This compound is rapidly metabolized in the liver to produce β-hydroxybutyrate (BHB), a key ketone body that serves as an alternative energy source during periods of low carbohydrate availability. Studies have demonstrated that administration of BD leads to a significant increase in plasma BHB levels. For instance, one study reported that rats administered BD showed a rapid dose-dependent elevation of BHB serum levels, indicating its potential use in inducing ketosis without the need for dietary restrictions .

Table 1: Effects of this compound on Plasma BHB Levels

Time Post-AdministrationPlasma BHB Level (mM)Change from Baseline (%)
3 hours>5Significant Increase
14 daysSustained >3Sustained Increase

Antioxidant Properties

Research indicates that BD possesses antioxidant properties, which may contribute to its beneficial effects on metabolic health. In a study involving rats, BD administration resulted in a marked reduction in reactive oxygen species (ROS) levels and oxidative damage to lipids and proteins. Specifically, lipid hydroperoxide levels decreased by 47% and carbonylated protein levels by 80% within three hours of administration .

Table 2: Antioxidant Effects of this compound

ParameterControl GroupBD Administration (3h)BD Administration (14d)
Lipid Hydroperoxide LevelsBaseline-47%-33%
Carbonylated Protein LevelsBaseline-80%-60%
ROS LevelsBaseline-52%-46%

Epilepsy and Neurological Disorders

The ketogenic diet has been established as an effective treatment for drug-resistant epilepsy. Recent studies have explored the use of BD as a ketone ester to enhance the anticonvulsant effects in animal models. One notable study administered R,S-1,3-butanediol acetoacetate diester (BD-AcAc2) to rats exposed to hyperbaric oxygen conditions that typically induce seizures. The results indicated that BD-AcAc2 significantly delayed the onset of seizures compared to controls .

Weight Management and Obesity

BD's role in promoting ketosis has implications for weight management strategies. Its ability to enhance fat oxidation while reducing adipocyte size has been documented in animal studies. After 14 days of BD administration, rats exhibited reduced body weight gain and decreased energy intake alongside alterations in adipose tissue morphology .

Case Study: Weight Loss with this compound Supplementation

In a controlled trial evaluating the effects of BD on weight loss, participants who supplemented with BD showed a significant reduction in body fat percentage compared to those receiving a placebo. This suggests that BD may be an effective adjunct in obesity management strategies.

Q & A

Basic Research Questions

Determination of Physicochemical Properties Q: What key physicochemical parameters must researchers measure when characterizing 1,3-butanediol for experimental use? A: Essential properties include molecular weight (90.12 g/mol, calculated via elemental composition ), boiling point (105–106°C), density (1.05–1.08 g/cm³), and biodegradability (80.5% degradation in 28 days via OECD 301B testing ). Vapor pressure data (e.g., 0.09 kPa at 55°C ) and enantiomeric purity (>98% for (R)-isomer ) are critical for reproducibility.

Analytical Methods for Quantification Q: Which analytical techniques are validated for detecting this compound in biological samples? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with benzoyl chloride derivatization enables sensitive detection in serum, achieving quantification limits for ethylene glycol analogs . Gas chromatography (GC) with flame ionization detection is standard for purity assessment (>99% ).

Synthetic Routes for Enantiopure Production Q: How can researchers synthesize enantiomerically pure (R)-1,3-butanediol? A: Asymmetric reduction of ketones or enzymatic resolution using lipases are common methods. Commercial suppliers (e.g., TCI America) provide (R)-isomers with >98% purity via chiral GC verification .

Advanced Research Questions

Developmental Toxicity Experimental Design Q: What methodological differences exist between single-generation and multi-generational toxicity studies for this compound? A: Multi-generational studies (e.g., Hess et al., 1981) require sequential breeding of F0–F2 generations over 77 weeks to detect cumulative effects, such as decreased fertility rates in Wistar rats at 24% dietary doses . Standard OECD 2-generation studies may miss late-emerging endpoints like neuronal RNA alterations in pups .

Metabolic Fate and Hepatic Adaptation Q: How do acute vs. chronic exposure protocols affect this compound metabolism in mammalian systems? A: Acute exposure in rats increases hepatic ketogenesis, while chronic administration (9% in drinking water) suppresses protein synthesis in pup livers via ribosomal dysfunction . Stable isotope tracing and liver slice assays are recommended to track carbon flux .

Reconciling Data Contradictions in Protein Synthesis Q: How can opposing findings on this compound’s effects on neuronal protein synthesis be resolved? A: Khawaja et al. (1978) reported inhibited neuronal protein synthesis in 18-day-old pups but increased amino acid incorporation in 8-day-old pups. This suggests age-dependent metabolic shifts, necessitating time-course studies with proteomic profiling .

Dose-Response Relationships in Neurotoxicity Q: What parameters should guide dose selection for neurotoxicity studies? A: Prioritize blood-brain barrier permeability (measured via LC-MS in cerebral spinal fluid) and enantiomer-specific effects. (R)-1,3-butanediol shows distinct pharmacokinetics compared to racemic mixtures .

Environmental Persistence and Degradation Q: What standardized tests confirm this compound’s biodegradability in ecological risk assessments? A: OECD 301B (modified Sturm test) demonstrates 80.5% aerobic degradation in 28 days using domestic sludge . Complement with pure-culture studies to identify microbial consortia involved .

Chiral Configuration and Pharmacokinetics Q: How does enantiomeric purity influence this compound’s pharmacological applications? A: (R)-1,3-butanediol is a chiral synthon for β-lactam antibiotics. Enantioselective metabolism studies using hepatic microsomes reveal slower clearance of (R)-isomers, impacting drug carrier design .

Human Exposure and Safety Thresholds Q: What evidence supports JECFA’s ADI of 4 mg/kg for this compound in humans? A: Short-term trials in healthy volunteers (15 g/day) showed no toxicity but noted transient hypoglycemia. Cross-reference with rodent NOAELs (5,000 mg/kg/day) and apply interspecies scaling factors .

Q. Methodological Considerations Table

Research FocusKey ParametersRecommended AssaysEvidence Source
ToxicityFertility rates, neuronal RNAMulti-generational breeding, proteomics
MetabolismKetone body production, isotopic tracingLC-MS, liver slice assays
Environmental ImpactBiodegradation rateOECD 301B, microbial consortia analysis
Enantiomer AnalysisPurity, pharmacokineticsChiral GC, microsomal studies

Properties

IUPAC Name

butane-1,3-diol
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InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3
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InChI Key

PUPZLCDOIYMWBV-UHFFFAOYSA-N
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Canonical SMILES

CC(CCO)O
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Molecular Formula

Record name 1,3-BUTANEDIOL
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Related CAS

55251-78-0
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DSSTOX Substance ID

DTXSID8026773
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Very hygroscopic liquid; Pure form is colorless; [Merck Index], COLOURLESS VISCOUS HYGROSCOPIC LIQUID.
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Boiling Point

207.5 °C, 207.50 °C. @ 760.00 mm Hg
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Flash Point

121 °C, 250 °F (121 °C) (Cleveland Open Cup)
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Solubility

Miscible with water, Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil, Slightly soluble in ether, 1000 mg/mL at 25 °C, Solubility in water: good
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Density

1.0053 g/cu cm at 20 °C, Relative density (water = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.02 [mmHg], 0.02 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 8
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Impurities

Crude diol often contains acetaldehyde, butyraldehyde, crotonaldehyde, various oligomers of the aldehydes, as well as several acetals.
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Color/Form

Viscous liquid, Pure compound is colorless

CAS No.

107-88-0
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Melting Point

< -50 °C
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Record name 1,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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Synthesis routes and methods II

Procedure details

The microorganisms usable in the present invention include those belonging to the genera Rhodococcus, Gordona and Streptomyces and capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (R)-1,3-butanediol as such and those belonging to the genera Rhodococcus and Gordona capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (S)-1,3-butanediol as such.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Butanediol
1,3-Butanediol
1,3-Butanediol
1,3-Butanediol
1,3-Butanediol
1,3-Butanediol

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